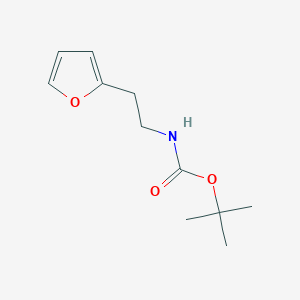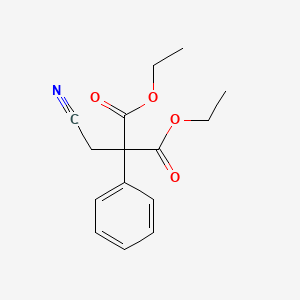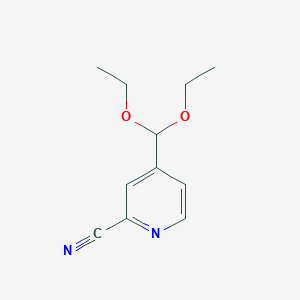
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
The preparation of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid involves several synthetic routes. One common method is the reaction of benzoic acid hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines . Another method involves the oxidative cyclization of N-acyl hydrazones using various oxidizing agents such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, and ferric chloride . Industrial production methods focus on optimizing yield, purity, and cost-effectiveness, often using eco-friendly and commercially viable processes .
Analyse Chemischer Reaktionen
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or lead dioxide.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: Electrophilic aromatic substitution reactions introduce substituents on the aromatic ring.
Common reagents used in these reactions include hydrazine, aldehydes, and various oxidizing agents. Major products formed from these reactions include substituted oxadiazoles and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to act as a hydrogen bond acceptor, interacting with biological molecules and disrupting their functions . This interaction can lead to the inhibition of enzymes, modulation of receptor activity, and interference with cellular processes, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid can be compared with other oxadiazole derivatives, such as:
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
These compounds share similar heterocyclic structures but differ in their substitution patterns and biological activities . The unique structure of this compound allows it to exhibit distinct properties and applications, making it a valuable compound in various fields .
Eigenschaften
Molekularformel |
C15H10N2O3 |
|---|---|
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid |
InChI |
InChI=1S/C15H10N2O3/c18-15(19)12-8-4-7-11(9-12)13-16-14(20-17-13)10-5-2-1-3-6-10/h1-9H,(H,18,19) |
InChI-Schlüssel |
KJQFBKWEVBPDOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Alpha-hydroxy-cis-oxabicyclo[3.3.0]octane-3-one](/img/structure/B1641614.png)


![Ethanone, 1-[3-fluoro-4-[4-[2-(4-morpholinyl)-5-nitrobenzoyl]-1-piperazinyl]phenyl]-](/img/structure/B1641622.png)
![(2S)-N-[(3,5-Difluorophenyl)acetyl]-L-alanyl-2-phenyl-glycine](/img/structure/B1641625.png)


![N-[2-[(2R,4S)-3-benzyl-2-hydroxy-1-phenyl-1,3,2-diazaphospholidin-4-yl]ethyl]aniline](/img/structure/B1641636.png)

![4-[[9-tert-butyl-2-oxo-3-[4-(trifluoromethoxy)phenyl]-1,3-diazaspiro[5.5]undecan-1-yl]methyl]-N-(2H-tetrazol-5-yl)benzamide](/img/structure/B1641653.png)


![Propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B1641663.png)

